molecular formula C22H20FN5O3S B11492505 2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11492505
M. Wt: 453.5 g/mol
InChI Key: HOWNGNDYJXIRJT-UHFFFAOYSA-N
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Description

2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that combines fluorophenyl, purinyl, and phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the fluorophenylmethyl intermediate: This involves the reaction of fluorobenzene with a suitable methylating agent under controlled conditions.

    Synthesis of the purinyl core: The purinyl core is synthesized through a series of condensation and cyclization reactions, often involving formamide derivatives and other nitrogen-containing compounds.

    Coupling of the intermediates: The fluorophenylmethyl and purinyl intermediates are coupled using a thiolating agent to form the sulfanyl linkage.

    Final acylation: The resulting compound is then acylated with phenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the purinyl core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxylated purinyl derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-PHENYLACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and purinyl moieties may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl methyl sulfone
  • 1-Fluoro-2-(methylsulfonyl)benzene
  • 2-Fluorophenyl phenyl sulfone

Uniqueness

Compared to similar compounds, 2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-PHENYLACETAMIDE stands out due to its complex structure that combines multiple functional groups. This complexity allows for a broader range of interactions and applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H20FN5O3S

Molecular Weight

453.5 g/mol

IUPAC Name

2-[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C22H20FN5O3S/c1-26-19-18(20(30)27(2)22(26)31)28(12-14-8-6-7-11-16(14)23)21(25-19)32-13-17(29)24-15-9-4-3-5-10-15/h3-11H,12-13H2,1-2H3,(H,24,29)

InChI Key

HOWNGNDYJXIRJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4F

Origin of Product

United States

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